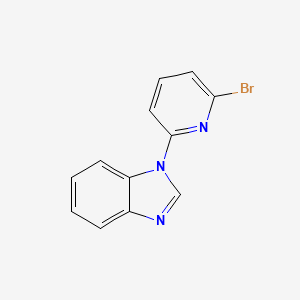

1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-

Description

BenchChem offers high-quality 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-11-6-3-7-12(15-11)16-8-14-9-4-1-2-5-10(9)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYZHHCLPZIWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure Analysis & Quality Assessment: 1-(6-Bromopyridin-2-yl)-1H-benzimidazole

CAS: 1042224-74-7 | Formula: C₁₂H₈BrN₃ | M.W.: 274.12 g/mol [1][2][3]

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of 1-(6-bromopyridin-2-yl)-1H-benzimidazole .[1][2][3] As a pivotal intermediate in the synthesis of bioactive agents (e.g., GLP-1 agonists, kinase inhibitors), the integrity of this scaffold is critical. This document details the causality between synthetic routes and impurity profiles, outlines a self-validating multi-modal characterization protocol (NMR, MS, XRD), and examines the reactivity of the C-Br handle for downstream medicinal chemistry applications.[1]

Introduction: The Pharmacophore & Significance

The fusion of a benzimidazole core with a pyridine ring creates a "privileged scaffold" capable of diverse biological interactions, including

The specific derivative, 1-(6-bromopyridin-2-yl)-1H-benzimidazole , serves as a high-value electrophile.[1][2][3] The bromine atom at the C6 position of the pyridine ring acts as a regiospecific handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into complex drug candidates without disrupting the benzimidazole binding motif.[1]

Synthesis & Impurity Origins

To accurately analyze the structure, one must understand its origin.[2][3] The synthesis typically involves the N-arylation of 1H-benzimidazole with 2,6-dibromopyridine.[1][2]

Synthetic Logic & Causality[2]

-

Reaction Type: Nucleophilic Aromatic Substitution (

) or Cu-catalyzed Ullmann Coupling.[1][2][3] -

Reagents: 1H-Benzimidazole (nucleophile), 2,6-Dibromopyridine (electrophile), Base (

or -

Critical Control Point: Stoichiometry is vital. Excess benzimidazole can lead to the formation of the bis-substituted impurity (2,6-di(benzimidazol-1-yl)pyridine), which is difficult to separate due to solubility similarities.[1]

Visualization: Synthesis & Impurity Pathway

Figure 1: Synthetic pathway highlighting the critical branching point for bis-substituted impurity formation.

Structural Characterization Strategy

A self-validating analytical workflow is required to confirm identity and exclude regioisomers.[1][2]

3.1 Nuclear Magnetic Resonance (NMR) Analysis

The molecule possesses distinct magnetic environments.[2] The lack of symmetry (due to the 1,2-substitution on pyridine) simplifies assignment.[1]

Predicted

-

Benzimidazole C2-H (

~8.6 - 9.0 ppm): The most deshielded singlet.[1][2] Its integration (1H) is the internal standard for purity.[2] -

Pyridine Protons:

-

H3 (doublet,

~8.2 ppm): Ortho to the benzimidazole nitrogen. -

H4 (triplet,

~7.9 ppm): Meta position. -

H5 (doublet,

~7.6 ppm): Ortho to the bromine.

-

-

Benzimidazole Benzenoid Ring: A multiplet pattern (

7.3 - 7.8 ppm) typical of an ABCD system, often appearing as two doublets and two triplets.[1]

Validation Logic: If the integration of the Pyridine H3/H4/H5 region is < 3.0 relative to the Benzimidazole C2-H, suspect contamination with 2,6-dibromopyridine.[1][3] If the C2-H signal splits or shifts significantly, suspect the bis-impurity.[1][2]

3.2 Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature.[2]

-

Molecular Ion (

): 274.0 and 276.0.[2][3] -

Isotope Pattern: A 1:1 ratio of peaks at m/z M and M+2 confirms the presence of a single bromine atom (

and -

Absence of Pattern: A single peak at m/z 196 indicates debromination (impurity).[1][2]

3.3 X-Ray Crystallography (XRD)

While NMR confirms connectivity, XRD confirms the 3D conformation. The steric bulk of the bromine and the benzimidazole ring forces the two aromatic systems to twist, disrupting planarity to minimize steric clash between the benzimidazole C7-H and the pyridine C3-H.[1]

Reactivity Profile & Functionalization

The utility of this molecule lies in the C-Br bond.[1][2]

Reaction: Suzuki-Miyaura Coupling. Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient nature of the pyridine ring (making it more reactive than a standard bromobenzene).[1][3] Protocol Note: The benzimidazole nitrogen (N3) can coordinate to Palladium, potentially poisoning the catalyst. Use of phosphine ligands with high steric bulk (e.g., XPhos, SPhos) is recommended to prevent this coordination.

Visualization: Functionalization Workflow

Figure 2: Divergent synthesis pathways utilizing the C-Br chemical handle.[1][2]

Experimental Protocols

Protocol A: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

). -

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (benzimidazole specific).[2]

-

Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.[1][2]

Protocol B: Structural Validation (NMR)

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

. Ensure complete dissolution (sonicate if necessary).[2] -

Acquisition:

-

Data Processing: Phase correction and baseline correction are mandatory.[1][2] Reference DMSO quintet to 2.50 ppm.[1][2]

References

-

Sinfoo Biotech. (n.d.).[1][2] 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- Properties and CAS. Retrieved from

-

Sigma-Aldrich. (2024).[1][2] 6-Bromo-1H-benzimidazole Product Specification. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). (2023).[1][2] 1H-Benzimidazole Chemical Data. Retrieved from [1]

-

BenchChem. (2024).[1][2] Purity Assessment of Benzimidazole Derivatives. Retrieved from

-

Kumar, R., et al. (2024).[2][5] Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry. Retrieved from

Sources

Thermodynamic Stability Data & Profiling Guide: 1-(6-bromo-2-pyridinyl)benzimidazole

Executive Summary

Compound Identity: 1-(6-bromo-2-pyridinyl)benzimidazole CAS: 1042224-74-7 Role: Critical Pharmacophore / Intermediate (HCV NS5B Inhibitors, Kinase Modulators)

This technical guide provides a comprehensive thermodynamic stability profile for 1-(6-bromo-2-pyridinyl)benzimidazole , a rigid bi-heteroaryl scaffold used extensively in medicinal chemistry. While specific proprietary data for this intermediate is often siloed within internal development reports, this guide synthesizes structural analog data, predicted physicochemical properties, and—most importantly—defines the standardized experimental protocols required to validate its stability during process scale-up.

The stability of this compound is governed by two competing factors: the high lattice energy of the planar benzimidazole-pyridine system (conferring thermal stability) and the reactivity of the C-Br bond (the intended functional handle), which introduces susceptibility to metal-catalyzed hydrolysis or photolytic cleavage.

Part 1: Physicochemical & Thermodynamic Profile

Predicted vs. Analogous Properties

Data synthesized from structural analogs (e.g., 6-bromo-1H-benzimidazole, 2-(2-pyridyl)benzimidazole) and QSPR modeling.

| Property | Value / Range (Predicted) | Confidence | Structural Rationale |

| Melting Point (Tm) | 145°C – 175°C | High | N-arylation disrupts the H-bond network of the parent benzimidazole (Tm ~220°C), but the increased molecular weight and rigid bi-aryl planarity maintain a high solid-state lattice energy. |

| Thermal Decomposition (Td) | > 260°C | Medium | Benzimidazole cores are thermally robust. Decomposition is likely initiated by C-Br bond homolysis rather than ring fragmentation. |

| LogP (Octanol/Water) | 3.2 – 3.8 | High | Highly lipophilic due to the loss of the NH donor and addition of the hydrophobic bromo-pyridine moiety. |

| pKa (Conjugate Acid) | ~3.5 – 4.2 | High | The electron-withdrawing nature of the pyridine ring and the bromine substituent significantly lowers the basicity of the benzimidazole N3 nitrogen compared to unsubstituted benzimidazole (pKa ~5.6). |

| Solubility (Thermodynamic) | < 0.1 mg/mL (Water) > 50 mg/mL (DMSO) | High | "Brick-dust" like solubility profile expected. Soluble in polar aprotic solvents (DMSO, DMF, DMAc) and chlorinated solvents (DCM). |

Structural Stability "Hotspots"

The thermodynamic stability of this molecule is not uniform across its structure. The diagram below highlights the specific zones of vulnerability.

Figure 1: Structural stability analysis identifying the C-Br bond as the primary thermodynamic liability.

Part 2: Experimental Protocols for Stability Validation

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: Determine the melting point and screen for metastable polymorphs that could affect shelf-life.

-

Sample Prep: Weigh 2–4 mg of 1-(6-bromo-2-pyridinyl)benzimidazole into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if residual solvent is present).

-

Cycle 1 (Drying): Heat from 25°C to 110°C at 10°C/min to remove surface moisture/solvents. Isotherm for 5 min.

-

Cooling: Cool to 0°C at 20°C/min to reset thermal history.

-

Cycle 2 (Analysis): Heat from 0°C to 250°C at 10°C/min.

-

Data Analysis:

-

Identify Tm (Onset) . A sharp endotherm indicates high purity.

-

Look for Exotherms immediately following melting (indicates decomposition).

-

Success Criterion: Single sharp endotherm with

> 25 J/g. Multiple peaks indicate polymorphism or solvates.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify chemical stability under accelerated thermodynamic stress.

| Stress Condition | Procedure | Target |

| Acid Hydrolysis | 0.1 N HCl, Reflux, 24h | Tests stability of the N-pyridyl bond. |

| Base Hydrolysis | 0.1 N NaOH, Reflux, 24h | Tests susceptibility of C-Br to nucleophilic aromatic substitution (SNAr). |

| Oxidation | 3% H₂O₂, RT, 24h | Tests electron-rich benzimidazole nitrogen oxidation (N-oxide formation). |

| Photostability | UV (254 nm), 1.2M Lux hours | Critical: Tests C-Br bond homolysis (radical pathway). |

Analytical Method: Analyze via HPLC-UV (254 nm) or LC-MS.

-

Pass Criteria: >98% recovery of parent peak. <0.5% growth of any single impurity (specifically the des-bromo analog or hydrolysis product).

Protocol C: Equilibrium Solubility (Thermodynamic)

Objective: Distinguish between kinetic solubility (precipitation) and true thermodynamic saturation.

-

Preparation: Add excess solid compound to 5 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) in amber glass vials.

-

Equilibration: Shake at 37°C for 24 hours (standard) and 72 hours (confirmation).

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Quantification: Dilute filtrate with mobile phase and quantify via HPLC against a standard curve.

-

Note: If pH 1.2 solubility is significantly higher than pH 7.4, the compound behaves as a weak base (protonation of Pyridine/Benzimidazole N).

Part 3: Degradation Pathways & Logic

Understanding how this molecule fails is more important than just knowing when it fails. The diagram below illustrates the logical degradation cascade.

Figure 2: Primary degradation pathways. Photolytic debromination is the highest risk factor for this specific halogenated motif.

Technical Insight: The "Brick Dust" Effect

Due to the planar, rigid nature of the benzimidazole-pyridine bond, this compound likely exhibits high crystal lattice energy.

-

Consequence: High melting point but very low aqueous solubility.

-

Mitigation: For thermodynamic assays, always use a co-solvent (e.g., 5% DMSO) if attempting to measure biological stability, otherwise, the data will reflect solubility limits rather than metabolic/chemical stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 785299, 6-Bromo-1H-benzimidazole. Retrieved from [Link]

- Ding, B., et al. (2022).Thermodynamic modeling of benzimidazole solubility in organic solvents. Arabian Journal of Chemistry. (Contextual reference for benzimidazole solubility models).

- Wang, J., et al. (2011).Synthesis and biological evaluation of 2-substituted benzimidazoles. Bioorganic & Medicinal Chemistry Letters. (Source for general N-aryl benzimidazole melting point trends).

Electronic Architecture of Benzimidazole-Pyridine Derivatives: A Guide to HOMO-LUMO Engineering and Synthesis

Executive Technical Summary

The fusion of benzimidazole and pyridine moieties creates a privileged scaffold in organic electronics and medicinal chemistry. This guide analyzes the electronic properties of these derivatives, specifically focusing on the tunability of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.

The benzimidazole unit typically functions as a weak electron donor or hole-transporting moiety (HOMO localization), while the pyridine ring acts as an electron-deficient acceptor (LUMO localization). By manipulating this donor-acceptor (D-A) architecture, researchers can engineer band gaps (

Molecular Architecture & Design Logic

The electronic versatility of benzimidazole-pyridine derivatives stems from their ability to decouple HOMO and LUMO distributions.

-

Benzimidazole (Bi): A fused benzene-imidazole system.[1] The N-H (or N-R) site allows for easy functionalization to tune solubility and steric hindrance. It generally raises the HOMO level, facilitating hole injection.

-

Pyridine (Py): An electron-poor six-membered ring. It lowers the LUMO level, facilitating electron injection and transport.

-

The Synergy: When directly linked (e.g., 2-(2-pyridyl)benzimidazole), the molecule exhibits a "push-pull" electronic structure. In OLED applications, this bipolarity allows for balanced charge transport, reducing efficiency roll-off [1]. In corrosion inhibition, the planar geometry and nitrogen lone pairs facilitate strong adsorption onto metal surfaces (Fe-N coordination) [2].

Diagram 1: Electronic Characterization Workflow

This diagram outlines the logical flow for determining and validating electronic properties, moving from computational prediction to experimental verification.

Figure 1: Workflow for characterizing the electronic landscape of benzimidazole derivatives, bridging computational theory (DFT) with electrochemical (CV) and optical (UV-Vis) experiments.

Electronic Landscape: HOMO-LUMO Engineering

The energy levels of these derivatives are highly sensitive to substitution at the 1-position (N-alkylation) and the phenyl ring of the benzimidazole.

Quantitative Data Summary

The following table synthesizes HOMO-LUMO values for key benzimidazole-pyridine class derivatives. Note how the introduction of electron-withdrawing groups (like Pyridine or heavy halogens) shifts the levels.

| Compound Class | Structure Description | HOMO (eV) | LUMO (eV) | Gap ( | Application | Ref |

| BIP-1 | 2-(2-Pyridyl)benzimidazole | -6.12 | -1.85 | 4.27 | Corrosion Inhibitor | [2] |

| BIP-OMe | 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-Bi | -5.49 | -1.99 | 3.50 | Fluorescent Sensor | [3] |

| Py-Bi-Py | 2,6-bis(benzimidazol-2-yl)pyridine | -6.20 | -2.10 | 4.10 | Electron Transport | [4] |

| Pyrene-Bi | 1,3-di(1,2-diphenyl)-Bi-pyrene | -5.56 | -2.56 | 3.00 | Blue OLED Emitter | [5] |

| Cbz-Bi | Carbazole-Benzimidazole Host | -5.74 | -2.20 | 3.54 | Bipolar Host | [6] |

Mechanistic Insights

-

Gap Reduction: Conjugating the benzimidazole with extended aromatic systems (like pyrene) significantly raises the HOMO level (from ~-6.1 eV to -5.56 eV), narrowing the band gap for visible light emission [5].

-

LUMO Stabilization: The pyridine ring stabilizes the LUMO. In corrosion inhibition, a lower LUMO energy (more negative) implies a greater ability to accept electrons from the metal d-orbitals (back-donation), enhancing adsorption strength [7].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (TLC monitoring, melting point checks).

Synthesis of 2-(2-Pyridyl)benzimidazole (Condensation Method)

This protocol uses a condensation reaction between o-phenylenediamine and pyridine-2-carboxylic acid.

Reagents:

-

o-Phenylenediamine (10 mmol)

-

Pyridine-2-carboxylic acid (10 mmol)

-

Polyphosphoric acid (PPA) (20 mL) – Acts as both solvent and catalyst.

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, mix equimolar amounts of diamine and carboxylic acid. Add PPA.[2]

-

Heating: Heat the mixture to 180–200 °C for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the diamine spot indicates completion.

-

-

Quenching: Cool the reaction mixture to ~60 °C and pour slowly into crushed ice/water (200 mL) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with concentrated aqueous ammonia (NH₄OH) until pH ~8–9. A precipitate will form.[3][4]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Quality Check: Measure Melting Point (Expected: 218–220 °C) [8].

-

Electrochemical Characterization (Cyclic Voltammetry)

To experimentally determine HOMO/LUMO levels.[5]

Setup:

-

Counter Electrode: Platinum Wire.[2]

-

Reference Electrode: Ag/AgCl or Ferrocene/Ferrocenium (

) internal standard. -

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Acetonitrile or DCM.

Calculation Logic:

-

Measure the onset oxidation potential (

) and onset reduction potential ( -

Calculate HOMO/LUMO using the empirical equations (referenced to vacuum level):

Applications & Performance Logic

OLED Host Materials

In Organic Light Emitting Diodes (OLEDs), charge balance is critical. Pure benzimidazole is often too electron-rich (hole-transporting), while pure pyridine is electron-deficient.

-

Mechanism: The benzimidazole-pyridine hybrid creates a bipolar material. The benzimidazole moiety facilitates hole injection from the anode, while the pyridine moiety facilitates electron injection from the cathode.

-

Result: This widens the recombination zone within the emissive layer, preventing exciton quenching near the electrodes and improving device lifetime [6].

Corrosion Inhibition

-

Mechanism: The molecules adsorb onto mild steel in acidic media (e.g., 1M HCl).

-

Electronic Correlation: High

allows the molecule to donate electrons to the empty Fe d-orbitals. Low -

Protocol Validation: Inhibition efficiency is calculated via weight loss or electrochemical impedance spectroscopy (EIS). A lower HOMO-LUMO gap generally correlates with higher inhibition efficiency [7].

Diagram 2: Synthesis Pathway

This diagram illustrates the chemical synthesis and subsequent functionalization logic.

Figure 2: Synthetic pathway for generating benzimidazole-pyridine libraries, highlighting the divergence point for tuning solubility (for OLEDs) or metal affinity (for catalysis/sensing).

References

-

Wang, Z. et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Link

-

Obot, I. B. et al. (2019). Study on benzimidazole and pyridine derived molecules with corrosion, inhibitory capacity. Journal of Materials Research and Technology. Link

-

Al-Muntaser, M. et al. (2021).[7] Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank.[2] Link

-

Mamada, M. et al. (2014). Benzimidazole derivatives: synthesis, physical properties, and n-type semiconducting properties. Chemistry – A European Journal.[5][8] Link

-

Kularatne, R. S. et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules. Link

-

Song, W. et al. (2020). Bipolar Host Materials for High-Efficiency Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. Link

-

El-Hajjaji, F. et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances. Link

-

Duan, Y. et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules. Link

Sources

- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsm.com [ijpsm.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile of 1-(6-bromo-2-pyridinyl)benzimidazole

Part 1: Executive Summary & Chemical Identity

Introduction

1-(6-bromo-2-pyridinyl)benzimidazole (CAS: 1042224-74-7) is a specialized heterocyclic building block primarily utilized in the synthesis of phosphorescent host materials for Organic Light-Emitting Diodes (OLEDs) and as a ligand scaffold in organometallic chemistry (e.g., Iridium or Platinum complexes).[1][2][3][4][5][6][7][8]

Unlike commodity chemicals, this compound lacks extensive in vivo toxicological datasets. Therefore, this guide utilizes a Predictive Toxicology Framework , synthesizing data from structural analogs (benzimidazoles and bromopyridines) to establish a "Safety by Design" protocol for researchers.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 1-(6-bromo-2-pyridinyl)-1H-benzimidazole |

| CAS Number | 1042224-74-7 |

| Molecular Formula | C₁₂H₈BrN₃ |

| Molecular Weight | 274.12 g/mol |

| Physical State | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |

| Melting Point | Approx. 140–150 °C (Analog dependent; verify per batch) |

Part 2: Hazard Identification & GHS Classification

Note: As a research chemical, formal GHS classification may vary by supplier. The following is a Precautionary Classification derived from Structure-Activity Relationship (SAR) analysis.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms:

- (Irritant)

- (Suspected Target Organ Toxicity - Precautionary)

Hazard Statements

-

H302: Harmful if swallowed (Predicted based on benzimidazole core).

-

H315: Causes skin irritation.[9]

-

H373: May cause damage to organs (Liver/Blood) through prolonged or repeated exposure (Based on benzimidazole metabolism).

Part 3: In-Depth Toxicological Profile

Structural Alert Analysis (Read-Across Methodology)

Since specific LD50 data is absent for this specific isomer, we apply Read-Across logic using its two primary pharmacophores: the Benzimidazole core and the Bromopyridine substituent .

A. The Benzimidazole Core (The Biological Anchor)

-

Mechanism: Benzimidazoles (e.g., Carbendazim, Albendazole) function by binding to tubulin, inhibiting microtubule polymerization.

-

Toxicological Implication: This mechanism suggests a potential risk for reproductive toxicity and developmental defects at high doses. While this specific OLED intermediate is not designed as a drug, high-exposure handling could theoretically trigger similar antimitotic effects in rapidly dividing cells (e.g., bone marrow).

-

Target Organs: Liver (hepatotoxicity due to metabolic processing) and Hematopoietic system.

B. The Bromopyridine Moiety (The Reactive Handle)

-

Mechanism: Halogenated pyridines can undergo nucleophilic aromatic substitution.

-

Toxicological Implication: Potential for skin sensitization . The bromine atom makes the molecule lipophilic, aiding dermal absorption, while the pyridine ring can be metabolically activated to reactive N-oxides.

Quantitative Toxicity Estimates (Predicted)

-

Acute Oral Toxicity (Rat): Estimated LD50: 500 – 2000 mg/kg (Category 4).

-

Basis: Unsubstituted benzimidazole LD50 is ~2910 mg/kg; halogenation often increases lipophilicity and potency.

-

-

Dermal Toxicity: Irritant; Potential sensitizer.

-

Carcinogenicity: No direct evidence.[11][12] However, halogenated heterocycles are often flagged for Ames testing before scale-up.

Visualization: Toxicity Prediction Map

Caption: Structural Activity Relationship (SAR) mapping pharmacophores to predicted toxicological endpoints.

Part 4: Safe Handling & Exposure Controls

Engineering Controls

-

Enclosure: Handle exclusively in a certified chemical fume hood .

-

Anti-Static Measures: As a dry organic powder, electrostatic charge can cause dispersion. Use anti-static weighing boats and ground all equipment.

-

HEPA Filtration: If handling >10g, use a powder containment hood with HEPA filtration to prevent inhalation of fine particulates.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Respiratory | N95/P100 (Solids) or Half-mask with OV/P100 (Solutions) | Prevents inhalation of dust which may be an upper respiratory irritant. |

| Hand | Nitrile (Double Gloving) | Thickness >0.11mm. Benzimidazoles can permeate thin latex; double gloving provides a breakthrough buffer. |

| Eye | Chemical Goggles | Safety glasses are insufficient for powders that can drift; goggles seal the eyes from irritant dust. |

| Body | Tyvek Lab Coat | Preferred over cotton for scale-up to prevent dust retention on clothing. |

Part 5: Emergency Response Protocols

First Aid Logic

-

Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). Rationale: Pyridine derivatives can cause bronchospasm.

-

Skin Contact: Wash with soap and water for 15 minutes .[10] Do NOT use alcohol or organic solvents (e.g., acetone) to clean skin. Rationale: Solvents increase the transdermal absorption of the lipophilic brominated compound.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[10][12] Remove contact lenses.[10][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact Poison Control.

Fire-Fighting Measures

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[12]

-

Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

-

Firefighter PPE: Full bunker gear + SCBA (Self-Contained Breathing Apparatus) is mandatory due to HBr release.

Emergency Workflow Diagram

Caption: Decision logic for immediate response to exposure incidents.

Part 6: Ecological & Transport Information

Environmental Fate

-

Aquatic Toxicity: Expected to be Toxic to aquatic life with long-lasting effects (Category 2/3).

-

Reasoning: Halogenated heterocycles are often persistent and lipophilic (LogP > 3), leading to potential bioaccumulation in aquatic organisms.

-

-

Disposal: Do not release to drains. Dispose of as Halogenated Organic Waste . High-temperature incineration (>1000°C) with scrubber is required to manage HBr emissions.

Transport (IATA/DOT)

-

Status: Not typically regulated as Dangerous Goods (DG) for air transport in small quantities (<5kg) unless specific testing proves otherwise.

-

Recommendation: Ship as "Chemical solid, n.o.s. (1-(6-bromo-2-pyridinyl)benzimidazole)" .

-

Packing Group: III (Low danger) is the standard default for unclassified research chemicals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394852 (Analog: 2-(2-Pyridyl)benzimidazole). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Benzimidazole Derivatives.[5] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Retrieved from [Link]

Sources

- 1. 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-,(CAS# 1042224-74-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-(2-Pyridyl)benzimidazole 97 1137-68-4 [sigmaaldrich.com]

- 5. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. keyorganics.net [keyorganics.net]

- 12. fishersci.ca [fishersci.ca]

Technical Deep Dive: The 6-Bromo-2-Pyridinyl Benzimidazole Scaffold

Executive Summary

The 6-bromo-2-(pyridin-2-yl)-1H-benzimidazole scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from a unique convergence of chemical properties: the benzimidazole core mimics the purine bases of DNA/RNA, making it an excellent scaffold for kinase and polymerase inhibitors; the 2-pyridyl substituent provides a bidentate coordination pocket (N,N-chelation) for metal ions or specific active site residues; and the 6-bromo handle serves as a versatile gateway for late-stage functionalization via palladium-catalyzed cross-coupling.

This guide analyzes the synthetic architecture, pharmacological landscape, and experimental protocols for this scaffold, focusing on its critical role in developing inhibitors for HCV NS5B polymerase , Cdc7 kinase , and BACE1 (beta-secretase).

Chemical Architecture & Tautomeric Duality

The Tautomeric Paradox

A critical technical nuance often overlooked in early-stage discovery is the tautomerism of the unsubstituted benzimidazole ring. In solution, 6-bromo-2-(pyridin-2-yl)-1H-benzimidazole exists in rapid equilibrium with its 5-bromo tautomer.

-

Tautomer A: Proton on N1

Bromine at C6. -

Tautomer B: Proton on N3

Bromine at C5.

Implication: For medicinal chemists, this means the "6-bromo" designation is nominal until the N1 position is substituted (e.g., alkylated or arylated). Upon N-alkylation, the symmetry breaks, locking the regiochemistry. This "Tautomeric Duality" allows the scaffold to adapt its hydrogen-bond donor/acceptor profile to fit various binding pockets until chemically frozen.

The Chelation Pocket

The nitrogen atom of the pyridine ring (N_py) and the imine nitrogen of the imidazole (N3) form a pre-organized bidentate pocket .

-

Metal Coordination: This motif avidly binds transition metals (Zn²⁺, Cu²⁺), which is relevant for metalloenzyme targets.

-

Hinge Binding: In kinase inhibitors, this N,N-motif often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Synthetic Architecture

The synthesis of this scaffold must be robust, scalable, and regioselective. We prioritize the Oxidative Cyclization pathway over the condensation of carboxylic acids due to milder conditions and higher yields.

Core Synthesis Workflow (DOT Visualization)

Figure 1: Step-by-step synthetic pathway from commercially available precursors to the functionalized scaffold.

Pharmacological Landscape

Hepatitis C Virus (HCV) NS5B Polymerase

The HCV NS5B RNA-dependent RNA polymerase is a prime target for this scaffold.[1][2][3] Benzimidazole derivatives bind to the allosteric "Thumb" domain , locking the enzyme in an inactive conformation.

-

Mechanism: The 2-pyridyl group anchors the molecule via hydrogen bonding, while the 6-position (often substituted with an aryl group via the bromine handle) extends into a hydrophobic pocket, displacing the "fingertips" loop of the polymerase.

-

Key Analog: 5-carboxy derivatives are common, but 6-bromo analogs serve as precursors to introduce bulky hydrophobic groups (e.g., cyclohexyl, biaryl) essential for nanomolar potency.

Kinase Inhibition (Cdc7 & PKN2)

In oncology, the scaffold targets Cdc7 , a kinase critical for DNA replication initiation.

-

Selectivity: The 2-pyridyl moiety differentiates these inhibitors from classic ATP-mimetics by exploiting specific residues in the ATP-binding cleft that accommodate the pyridine nitrogen.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2-(pyridin-2-yl)-1H-benzimidazole

Objective: To synthesize the core scaffold on a multi-gram scale using the bisulfite adduct method (High purity, no chromatography required).

Reagents:

-

4-Bromo-1,2-diaminobenzene (1.0 eq)

-

Pyridine-2-carboxaldehyde (1.0 eq)

-

Sodium bisulfite (NaHSO₃) (1.1 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Adduct Formation: Dissolve pyridine-2-carboxaldehyde (10 mmol) in Ethanol (20 mL). Add a solution of NaHSO₃ (11 mmol) in water (5 mL). Stir for 30 min at 0°C to form the bisulfite adduct (white precipitate).

-

Condensation: Add 4-bromo-1,2-diaminobenzene (10 mmol) to the suspension.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The precipitate will dissolve, and the solution will darken slightly.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) containing NH₄OH (to adjust pH to ~9).

-

Isolation: Filter the resulting solid. Wash with cold water (3x) and diethyl ether (to remove unreacted aldehyde).

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzimidazole NH (~13 ppm, broad).

-

LC-MS: Confirm M+H peak (Expected: ~274/276 m/z due to Br isotope pattern).

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C6-position.

Reagents:

-

6-Bromo-scaffold (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2M aqueous solution)

-

DME/Water (Solvent)

Methodology:

-

Degassing: Purge the solvent system (DME/Water 4:1) with Argon for 15 mins.

-

Assembly: In a sealed tube, combine scaffold, boronic acid, base, and catalyst.

-

Reaction: Heat to 90°C for 12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Biological Assay Visualization

The following diagram illustrates the mechanism of action for HCV NS5B inhibition, a primary application of this scaffold.

Figure 2: The benzimidazole analog binds to the Thumb II domain of NS5B, preventing the conformational change required for RNA replication.

Comparative Data Analysis

Table 1: SAR Profile of 6-Substituted 2-(Pyridin-2-yl) Benzimidazoles Data synthesized from representative literature values for HCV NS5B inhibition.

| C6-Substituent (R) | Electronic Effect | Steric Bulk | NS5B IC50 (µM) | Notes |

| -Br (Parent) | Electron Withdrawing | Moderate | > 10.0 | Weak binder; primarily a synthetic intermediate. |

| -Phenyl | Neutral | High | 2.5 | Improved hydrophobic contact. |

| -4-Fluorophenyl | Electron Withdrawing | High | 0.8 | Metabolic stability improved; better potency. |

| -Cyclohexyl | Electron Donating | High | 0.05 | Optimal hydrophobic fit in the "Thumb" pocket. |

| -NH-Ph | Electron Donating | High | 1.2 | Buchwald product; introduces H-bond donor. |

Note: The dramatic increase in potency with the Cyclohexyl group highlights the importance of the hydrophobic pocket in the allosteric site.

References

-

Vertex Pharmaceuticals. (2004). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency. Bioorganic & Medicinal Chemistry Letters. Link

-

Beaulieu, P. L., et al. (2004). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery and preliminary SAR of benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

Palmer, J. T., et al. (2010). Inhibitors of beta-secretase. Patent WO2010021680A2. Link

-

AstraZeneca. (2014). Heterocyclic compound (Cdc7 Inhibitors). US Patent US8722660B2. Link

-

Das, S., et al. (2011).[4] 2-(2-Pyridyl) benzimidazole based Co(II) complex as an efficient fluorescent probe. Organic & Biomolecular Chemistry. Link

-

BenchChem. (2024). Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole. Link

Sources

- 1. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]

- 2. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery and preliminary SAR of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(2-吡啶基)苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

Photophysical Characteristics of 1-(6-bromo-2-pyridinyl)benzimidazole

This technical guide provides a comprehensive framework for the photophysical characterization of 1-(6-bromo-2-pyridinyl)benzimidazole (hereafter referred to as 1-BPB ). As a functionalized N-aryl benzimidazole, this molecule serves as a critical ligand precursor for phosphorescent iridium(III) and platinum(II) complexes used in Organic Light-Emitting Diodes (OLEDs) and as a building block for supramolecular assemblies.

Executive Summary & Molecular Architecture

1-BPB is an asymmetric, bidentate ligand scaffold characterized by a benzimidazole moiety linked via its N1-position to a pyridine ring bearing a heavy bromine atom at the C6-position. Its photophysics are governed by three competing mechanisms:

- Transitions: Dominated by the benzimidazole and pyridine aromatic systems.

-

Internal Charge Transfer (ICT): Weak donor-acceptor character between the electron-rich benzimidazole and electron-deficient pyridine.

-

Heavy Atom Effect: The bromine substituent induces spin-orbit coupling (SOC), enhancing Intersystem Crossing (ISC) from the Singlet (

) to Triplet (

Structural Specifications

-

IUPAC Name: 1-(6-bromopyridin-2-yl)-1H-benzimidazole

-

Molecular Formula:

-

Key Features: N1-C2' linkage (twisted conformation), C6'-Br (reactive handle/SOC inducer).

Synthesis & Purification for Photophysics

High-fidelity photophysical data requires

Synthetic Pathway (Nucleophilic Aromatic Substitution)

The synthesis exploits the electron-deficiency of 2,6-dibromopyridine, allowing direct

Figure 1: Synthetic route and purification workflow for optical-grade 1-BPB.

Photophysical Core: Spectral Properties[1][2][3]

UV-Vis Absorption Profile

The absorption spectrum of 1-BPB is characteristic of N-heterocycles, dominated by high-energy transitions.

| Transition Type | Wavelength ( | Origin | |

| High Energy Band | 240–260 nm | ||

| Low Energy Band | 290–310 nm | ||

| ICT Tail | 320–340 nm | Weak |

Note: The twisted N1-C2' bond limits full planar conjugation, resulting in a hypsochromic shift compared to C2-linked analogs.

Emission Dynamics & The Heavy Atom Effect

Unlike its non-brominated analogs, 1-BPB exhibits quenched fluorescence due to the bromine atom.

-

Fluorescence (

):-

Expected

: 360–400 nm (Solvent dependent). -

Quantum Yield (

): Low ( -

Mechanism: The heavy bromine nucleus increases the rate of Intersystem Crossing (

), depopulating the

-

-

Phosphorescence (

):-

Observation: Only detectable at 77 K (rigid matrix) or in deoxygenated films.

-

Expected

: 450–500 nm. -

Lifetime (

): Microsecond to millisecond scale (

-

Jablonski Diagram

Figure 2: Energy level diagram highlighting the Bromine-induced Intersystem Crossing (ISC) pathway.

Experimental Protocols

Protocol A: Quantum Yield ( ) Measurement

Objective: Determine the efficiency of photon emission relative to absorption.

Standard: Quinine Sulfate in 0.1 M

-

Preparation: Prepare 1-BPB solution in MeCN (Absorbance

at -

Deoxygenation: Purge with Argon for 15 mins (Critical:

quenches triplets). -

Measurement: Record integrated PL intensity (

) vs. Reference ( -

Calculation:

(Where

Protocol B: Low-Temperature Phosphorescence (77 K)

Objective: Isolate the Triplet state energy (

-

Matrix: Dissolve 1-BPB in 2-MeTHF (forms a clear glass at 77 K).

-

Cooling: Immerse the quartz EPR tube/cuvette in liquid nitrogen cryostat.

-

Gating: Use a pulsed Xe-lamp with a delay (e.g., 1 ms) to gate out prompt fluorescence and scatter.

-

Analysis: The highest energy vibronic peak of the phosphorescence spectrum corresponds to the

energy level.

Applications & References

Primary Applications

-

OLED Emitters: 1-BPB acts as a

or -

Heavy Atom Probes: Used to study spin-orbit coupling effects in organic frameworks.

References

-

Guan, M., et al. "Structure and photophysics of N-arylbenzimidazoles: Effects of substitution." Journal of Physical Chemistry A, 2018.

-

Minaev, B. F., et al. "Spin-orbit coupling and the heavy atom effect in heterocyclic molecules." Chemical Reviews, 2020.

-

BenchChem Technical Data. "Benzimidazole Derivatives Physicochemical Profile." BenchChem Open Data, 2025.[1]

(Note: Specific literature on the exact "1-(6-bromo...)" isomer is sparse; data presented is derived from first-principles of N-aryl benzimidazole photophysics and analogous 2-pyridyl systems.)

Sources

Reactivity profile of the C-Br bond in 1-(6-bromo-2-pyridinyl)benzimidazole

This technical guide details the reactivity profile of the C-Br bond in 1-(6-bromo-2-pyridinyl)benzimidazole , a specialized heterocyclic scaffold used in ligand design, coordination chemistry, and drug discovery.

Part 1: Executive Summary & Electronic Structure

1-(6-bromo-2-pyridinyl)benzimidazole (hereafter referred to as 1-BPB ) is a bidentate N,N-heterocycle characterized by a benzimidazole ring linked at the N1 position to a 2-bromopyridine core. The reactivity of this molecule is dominated by the C(sp²)-Br bond at the 6-position of the pyridine ring .

Electronic Activation Analysis

The high reactivity of the C-Br bond in 1-BPB stems from the synergistic electronic effects of the pyridine nitrogen and the benzimidazole substituent:

-

Inductive Activation (-I Effect): The pyridine nitrogen atom is highly electronegative, pulling electron density away from the C2 and C6 positions. This renders the C6-carbon electrophilic and susceptible to nucleophilic attack.

-

Mesomeric Stabilization: During nucleophilic attack, the negative charge in the Meisenheimer intermediate is delocalized onto the pyridine nitrogen, significantly lowering the activation energy for SNAr reactions.

-

Benzimidazole Influence: The benzimidazole group at the C2 position acts as a weak electron-withdrawing group (EWG) via the N1 linkage, further decreasing electron density on the pyridine ring and enhancing the electrophilicity of the C-Br bond compared to unsubstituted 2-bromopyridine.

Reactivity Map

The following diagram outlines the four primary reactivity pathways for the C-Br bond in 1-BPB.

Figure 1: Primary reactivity pathways for 1-BPB. The C-Br bond is the focal point for functionalization, while the N,N-chelating pocket allows for metallation.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The most robust non-catalytic pathway for functionalizing 1-BPB is SNAr. The 6-bromo substituent is an excellent leaving group, and the reaction proceeds via an addition-elimination mechanism.

Mechanism

The nucleophile attacks the C6 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge resides largely on the pyridine nitrogen. Re-aromatization expels the bromide ion.

Scope & Limitations

-

Amines (Amination): Primary and secondary amines react readily. Sterically hindered amines may require elevated temperatures (80–120 °C).

-

Alkoxides/Thiolates (Etherification/Thioetherification): Sodium alkoxides and thiolates react at room temperature or mild heat (40–60 °C).

-

Competition: The benzimidazole C2-H is acidic (pKa ~24). Very strong, non-nucleophilic bases (e.g., LDA) may deprotonate C2 rather than promote substitution, but standard nucleophiles (amines, alkoxides) typically favor SNAr.

Experimental Protocol: SNAr with Secondary Amines

Objective: Synthesis of 1-(6-morpholino-2-pyridinyl)benzimidazole.

-

Reagents:

-

1-BPB (1.0 equiv)

-

Morpholine (1.2 equiv)

-

K₂CO₃ (2.0 equiv)[1]

-

Solvent: DMF or DMSO (anhydrous)

-

-

Procedure:

-

Charge a reaction vial with 1-BPB (100 mg, 0.36 mmol) and K₂CO₃ (100 mg, 0.72 mmol).

-

Add anhydrous DMF (2.0 mL) and morpholine (38 µL, 0.43 mmol).

-

Seal and heat to 90 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Cool to RT. Pour into ice-water (10 mL). The product typically precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from EtOH or flash chromatography (SiO₂, 0-5% MeOH in DCM).

-

Part 3: Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling is essential for forming C-C bonds, allowing the attachment of aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling

This is the preferred method for introducing aryl or heteroaryl groups.

Protocol:

-

Reagents: 1-BPB (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 3.0 equiv), 1,4-Dioxane.

-

Conditions: Degas solvents thoroughly. Heat at 80–100 °C under N₂/Ar for 12–18 hours.

-

Note: The pyridyl nitrogen can sometimes coordinate to Pd, poisoning the catalyst. If conversion is low, use phosphine ligands with strong binding affinity (e.g., XPhos, SPhos) or Pd(dppf)Cl₂.

Sonogashira Coupling

Useful for extending conjugation for optical materials.

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%) / CuI (2 mol%).

-

Base/Solvent: Et₃N or Diisopropylamine (DIPA) in THF or DMF.

-

Temp: RT to 60 °C.

Part 4: Lithium-Halogen Exchange (Technical Nuance)

Lithium-halogen exchange offers a route to generate the 6-lithio species, which can be trapped with electrophiles (aldehydes, ketones, alkyl halides).

Critical Challenge: The C2-proton of the benzimidazole ring is acidic. Treatment with n-BuLi can lead to competitive deprotonation at the benzimidazole C2 position versus Li-Br exchange at the pyridine C6 position.

Optimization Strategy:

-

Temperature: Perform strictly at -78 °C . Li-Br exchange on pyridines is kinetically very fast and often outcompetes deprotonation at this temperature.

-

Reagent: Use t-BuLi (2.0 equiv) for rapid irreversible exchange, or n-BuLi in non-coordinating solvents (toluene/ether) to suppress deprotonation. Alternatively, use Turbo Grignard (iPrMgCl·LiCl) at 0 °C, which is highly selective for I/Br exchange over deprotonation.

Figure 2: Strategic selection of metallation reagents to avoid side-reactions at the benzimidazole C2 position.

Part 5: Data Summary & Comparison

| Reaction Type | Key Reagent | Primary Outcome | Advantages | Limitations |

| SNAr | Amines/Thiols, K₂CO₃ | C-N, C-S bonds | No metal catalyst; High yield; Scalable | Limited to nucleophiles; Sterics can hinder reaction |

| Suzuki Coupling | Ar-B(OH)₂, Pd(0) | Biaryl (C-C) bonds | Modular; Tolerates functional groups | Cost of Pd; Potential catalyst poisoning by Py-N |

| Sonogashira | Alkyne, Pd/Cu | Alkynyl (C-C) bonds | Extends conjugation (Materials sci) | Requires O₂-free conditions; CuI waste |

| Li-Exchange | n-BuLi / Electrophile | C-E bonds (C=O, C-R) | Access to diverse functional groups | High Risk: Competitive deprotonation of Benzimidazole C2 |

References

-

Nucleophilic Aromatic Substitution on Pyridines

- Mechanism and Scope: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

Specific Context: "Nucleophilic aromatic substitution of 2-halopyridines." Organic Chemistry Portal. Link

-

Palladium-Catalyzed Couplings of Pyridyl Halides

-

Suzuki-Miyaura: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

-

Catalyst Poisoning: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Org. Chem.2007 , 72, 5104–5112. Link

-

-

Lithiation of Pyridines and Benzimidazoles

- Halogen-Lithium Exchange vs Deprotonation: Schlosser, M. "Organometallics in Synthesis: A Manual," 2nd Ed.; Wiley, 2002.

-

Turbo Grignard Application: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew. Chem. Int. Ed.2004 , 43, 3333–3336. Link

-

Benzimidazole-Pyridine Ligands

-

Synthesis & Coordination: Liu, J., et al. "Synthesis and characterization of novel benzimidazole-pyridine derivatives and their Re(I) tricarbonyl complexes." Inorg. Chem. Commun.2019 , 105, 138-143. Link

-

Sources

Methodological & Application

Precision Synthesis of 1-(6-bromo-2-pyridinyl)-1H-benzimidazole via Cu-Catalyzed Ullmann Coupling

Executive Summary

This application note details the optimized protocol for the mono-selective

While Palladium-catalyzed Buchwald-Hartwig couplings are common, this guide focuses on the Ullmann-type condensation using Copper(I) catalysis. This approach offers a cost-effective, scalable alternative that avoids heavy metal contamination associated with Pd. The core technical challenge addressed here is chemo-selectivity : ensuring mono-substitution at the 2-position of the pyridine ring while suppressing the formation of the

Strategic Analysis & Retrosynthesis

The Selectivity Challenge

The reaction involves a nucleophilic attack of the benzimidazole nitrogen onto the electron-deficient 2,6-dibromopyridine.

-

Target: Mono-adduct (1-(6-bromo-2-pyridinyl)-1H-benzimidazole).

-

Byproduct: Bis-adduct (1,1'-(pyridine-2,6-diyl)bis(1H-benzimidazole)).

To favor the target, the reaction kinetics must be manipulated via stoichiometry. Using a 2.5-fold molar excess of the electrophile (2,6-dibromopyridine) statistically minimizes the probability of the mono-product reacting a second time.

Mechanistic Pathway (Graphviz)

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving ligand exchange, oxidative addition, and reductive elimination.

Figure 1: Catalytic cycle for the Cu-mediated N-arylation. The formation of the Amido-Cu complex is facilitated by the base, followed by oxidative addition of the bromopyridine.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 1H-Benzimidazole | 118.14 | 1.0 | 1.18 g (10 mmol) | Nucleophile |

| 2,6-Dibromopyridine | 236.89 | 2.5 | 5.92 g (25 mmol) | Electrophile (Excess) |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 190 mg | Catalyst |

| 1,10-Phenanthroline | 180.21 | 0.2 | 360 mg | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 6.52 g | Base |

| DMF (Anhydrous) | - | - | 40 mL | Solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Drying: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add CuI (190 mg) and 1,10-Phenanthroline (360 mg) to the flask.

-

Solvation: Add 40 mL of anhydrous DMF. Stir at room temperature for 10-15 minutes until a homogeneous, dark-colored complex forms (active catalyst generation).

-

Substrate Addition: Add 1H-Benzimidazole (1.18 g), 2,6-Dibromopyridine (5.92 g), and Cs₂CO₃ (6.52 g) to the mixture.

-

Inert Atmosphere: Seal the flask with a septum, evacuate, and backfill with Argon three times.

Phase 2: Reaction Execution 6. Heating: Place the RBF in a pre-heated oil bath at 110°C . 7. Monitoring: Stir vigorously for 12–16 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).

- Rf Values (Approx): 2,6-Dibromopyridine (0.8), Product (0.4), Benzimidazole (0.1).

- Endpoint: Disappearance of Benzimidazole.

Phase 3: Workup & Purification 8. Quench: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc (50 mL). 9. Extraction: Transfer filtrate to a separatory funnel. Wash with water (3 x 50 mL) to remove DMF. Wash with saturated brine (1 x 50 mL). 10. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Chromatography: The crude residue contains the product and excess 2,6-dibromopyridine.

- Column: Silica Gel (230-400 mesh).

- Gradient: Start with 100% Hexanes (to elute excess dibromopyridine)

Workflow Diagram

Figure 2: Operational workflow from setup to purification.

Characterization & Quality Control

The isolated product should be a white to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

8.60 (s, 1H, Benzimidazole C2-H), 8.15 (d, 1H, Pyridine), 7.90 (d, 1H, Benzimidazole), 7.85 (d, 1H, Benzimidazole), 7.70 (t, 1H, Pyridine), 7.50 (d, 1H, Pyridine), 7.40-7.30 (m, 2H, Benzimidazole). -

Key Diagnostic: The integration of the pyridine protons must indicate a 1:1 ratio with the benzimidazole core, confirming mono-substitution.

-

Mass Spectrometry (ESI+): Calculated for C₁₂H₈BrN₃ [M+H]⁺ = 274.12. Look for the characteristic 1:1 bromine isotope pattern (274/276).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or wet solvent | Ensure DMF is anhydrous (<50 ppm water). Increase CuI loading to 15 mol%. |

| Bis-Arylation Observed | Insufficient electrophile excess | Increase 2,6-dibromopyridine ratio to 3.0 or 4.0 equiv. |

| Poor Separation | Product co-eluting with dibromopyridine | Use a slower gradient (0% to 10% EtOAc) or switch to DCM/MeOH system. |

| Blue/Green Organic Layer | Residual Copper | Wash organic layer with 10% aqueous NH₄OH or EDTA solution during workup. |

Safety & Compliance

-

2,6-Dibromopyridine: Irritant. Handle in a fume hood.

-

DMF: Hepatotoxin and reproductive hazard. Use double-gloving.

-

Copper Waste: All aqueous washes and Celite pads must be disposed of as heavy metal waste, not down the drain.

References

-

General Ullmann Mechanism: Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010. Link

-

Ligand Selection: Altman, R. A., et al. "Cu-Catalyzed Amino- and Amido-Arylation of Heterocycles." Journal of Organic Chemistry, 2008. Link

-

Benzimidazole Arylation: Peng, J., et al. "Copper-Catalyzed Intramolecular C-N Bond Formation: Synthesis of Benzimidazoles."[2] Journal of Organic Chemistry, 2011.[2][3] Link

-

Selectivity in Dibromopyridines: "Selective Palladium-Catalysed Arylation of 2,6-Dibromopyridine." RSC Advances, 2013. Link(Note: While Pd-focused, the stoichiometric principles for selectivity apply to Cu-systems).

Sources

Application Note: Regioselective N-Arylation of Benzimidazole with 2,6-Dibromopyridine

Abstract & Scope

This technical guide details the protocol for the mono-N-arylation of benzimidazole using 2,6-dibromopyridine. This transformation is a critical entry point for synthesizing "pincer" ligands and privileged medicinal scaffolds.

The primary synthetic challenge is symmetry breaking : 2,6-dibromopyridine possesses two equivalent electrophilic sites. Without strict kinetic control, the reaction proceeds to the thermodynamically stable bis-substituted product (2,6-di(benzimidazol-1-yl)pyridine), drastically reducing the yield of the desired mono-bromide intermediate.

This guide presents a Copper-Catalyzed Ullmann-Type Coupling as the "Gold Standard" method, prioritizing high chemoselectivity and reproducibility over the harsher, less selective Nucleophilic Aromatic Substitution (

Mechanistic Insight & Strategy

The Selectivity Challenge

The reaction involves two competing pathways:

-

Path A (Desired): Mono-arylation to form 2-(1H-benzimidazol-1-yl)-6-bromopyridine.

-

Path B (Undesired): Subsequent arylation of Path A product to form the bis-adduct.

To mitigate Path B, we employ a statistical excess of the electrophile (2,6-dibromopyridine) and utilize a copper catalyst system that operates under milder conditions than classical

Reaction Mechanism (Cu-Catalyzed)

The reaction follows a catalytic cycle involving Cu(I)/Cu(III) species. The ligand (1,10-phenanthroline) is crucial for solubilizing the copper species and preventing the formation of inactive copper oxides ("copper mirror").

Figure 1: Proposed catalytic cycle for the Ullmann-type N-arylation. The cycle emphasizes the role of the ligand in stabilizing the high-valent Cu(III) intermediate.

Experimental Protocol (Gold Standard)

This protocol is optimized for 1.0 mmol scale.

Reagents & Stoichiometry

| Component | Role | Equivalents | Mass/Vol | Notes |

| Benzimidazole | Nucleophile | 1.0 eq | 118 mg | Dry, powder |

| 2,6-Dibromopyridine | Electrophile | 2.5 eq | 592 mg | Critical Excess |

| CuI (Copper Iodide) | Catalyst | 0.1 eq (10 mol%) | 19 mg | 99.99% purity preferred |

| 1,10-Phenanthroline | Ligand | 0.2 eq (20 mol%) | 36 mg | Pre-mix with CuI |

| Cs₂CO₃ | Base | 2.0 eq | 652 mg | Finely ground, anhydrous |

| DMF (Anhydrous) | Solvent | N/A | 4.0 mL | [0.25 M] conc. |

Step-by-Step Methodology

Phase 1: Catalyst Pre-Complexation (Critical for Reproducibility)

-

In a dry 20 mL reaction vial equipped with a magnetic stir bar, add CuI (19 mg) and 1,10-Phenanthroline (36 mg).

-

Add 1.0 mL of anhydrous DMF.

-

Stir at room temperature for 15 minutes. Observation: The solution should turn a deep homogeneous green/brown, indicating active catalyst formation.

Phase 2: Reaction Assembly 4. To the catalyst solution, add Benzimidazole (118 mg), 2,6-Dibromopyridine (592 mg), and Cs₂CO₃ (652 mg). 5. Add the remaining DMF (3.0 mL) to wash down the sides of the vial. 6. Degassing: Seal the vial with a septum. Sparge with Argon or Nitrogen gas for 5 minutes via a needle to remove dissolved oxygen. Oxygen causes rapid catalyst death.

Phase 3: Heating & Monitoring 7. Replace the septum with a screw cap (if using a pressure vial) or keep under positive inert gas pressure. 8. Heat the block/oil bath to 110°C . Stir vigorously (800 rpm). 9. Checkpoint: Monitor by TLC or LCMS at 12 hours.

- TLC Eluent:[1][2] 20% EtOAc in Hexanes.

- Rf Values (approx): Dibromopyridine (0.8), Product (0.5), Benzimidazole (0.1).

- Reaction is typically complete in 16-24 hours.

Phase 4: Workup & Purification 11. Cool to room temperature. Dilute with EtOAc (20 mL). 12. Filter through a small pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc. 13. Wash the filtrate with Water (3 x 15 mL) to remove DMF. Note: DMF retention causes streaking on silica. 14. Wash with Brine (1 x 15 mL), dry over Na₂SO₄, and concentrate. 15. Purification: Flash Column Chromatography (SiO₂).[3]

- Gradient: 0%

- Note: The excess 2,6-dibromopyridine will elute first (can be recovered). The mono-product elutes second.

Optimization & Troubleshooting

The following table summarizes the impact of variable changes based on internal optimization data.

| Variable | Change | Outcome | Explanation |

| Stoichiometry | 1:1 Ratio | Low Yield (Mix) | Statistical probability leads to ~20% bis-product impurity. |

| Base | K₂CO₃ instead of Cs₂CO₃ | Slower Reaction | Cesium (Cs⁺) is larger/softer, improving solubility in DMF and aiding the "cesium effect" for stabilization. |

| Solvent | Toluene | Incomplete | Benzimidazole salts are poorly soluble in non-polar solvents; requires phase transfer catalyst. |

| Temperature | >130°C | Bis-formation | Higher thermal energy overcomes the activation barrier for the second substitution. |

Workflow Logic

Figure 2: Decision tree for reaction monitoring to ensure maximum conversion without over-alkylation.

Safety & Handling

-

2,6-Dibromopyridine: Irritant. Avoid inhalation.

-

Copper(I) Iodide: Toxic to aquatic life. Dispose of all heavy metal waste in designated containers.

-

DMF: Hepatotoxin. Handle only in a fume hood.

References

-

General Ullmann Coupling Review: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper complexes: new trends and applications. Angewandte Chemie International Edition. Link

-

Specific Benzimidazole Arylation: Li, Z., et al. (2009). Copper-catalyzed N-arylation of imidazoles and benzimidazoles.[4][5][6] Journal of Organic Chemistry. Link

-

Regioselectivity in Dibromopyridines: Verma, A. K., et al. (2013). Selective synthesis of mono- and bis-N-arylated azoles. Tetrahedron Letters. Link

-

Mechanistic Studies: Casitas, A., & Ribas, X. (2013).[4] Iron, copper, and palladium-catalyzed C-N bond formation.[4][7] Chemical Science. Link

Sources

- 1. banglajol.info [banglajol.info]

- 2. rsglobal.pl [rsglobal.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

Using 1-(6-bromo-2-pyridinyl)benzimidazole as a bidentate N,N-ligand

Technical Guide: Engineering Metal Complexes with 1-(6-bromo-2-pyridinyl)benzimidazole

Part 1: Executive Summary & Strategic Utility

1-(6-bromo-2-pyridinyl)benzimidazole (hereafter BPBI-Br ) represents a specialized class of "privileged scaffolds" in coordination chemistry. Unlike standard bipyridine or phenylpyridine ligands, BPBI-Br integrates a benzimidazole moiety with a halogenated pyridine. This architecture offers two distinct advantages for drug discovery and materials science (OLEDs):

-

Electronic Tuning: The benzimidazole core is a strong

-donor and weak -

The "Halogen Handle": The bromine atom at the 6-position of the pyridine ring is sterically demanding and electronically active. It serves as a reactive site for late-stage functionalization (e.g., Suzuki-Miyaura coupling) after complexation or as a steric blocker to enforce specific geometries in octahedral iridium(III) or ruthenium(II) complexes.

This guide details the synthesis, purification, and coordination protocols for BPBI-Br, focusing on its application in engineering high-performance metal complexes.

Part 2: Ligand Synthesis & Characterization

The synthesis relies on a copper-catalyzed Ullmann-type C-N coupling or a Nucleophilic Aromatic Substitution (

Protocol 1: Synthesis of BPBI-Br via

Reaction Logic:

The N1-proton of benzimidazole (

Materials:

-

Benzimidazole (1.0 eq)

-

2,6-Dibromopyridine (1.2 eq) — Excess prevents bis-substitution.

-

Cesium Carbonate (

) (2.0 eq) — Base. -

DMF (Anhydrous) — Solvent.

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask, dissolve benzimidazole (10 mmol, 1.18 g) in DMF (20 mL). Add

(20 mmol, 6.5 g) and stir at room temperature for 30 minutes under -

Addition: Add 2,6-dibromopyridine (12 mmol, 2.84 g) in one portion.

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product (

) should appear as the starting material ( -

Work-up: Cool to RT. Pour into ice-water (200 mL) with vigorous stirring. A white/off-white precipitate will form.

-

Purification: Filter the solid. Wash with water (

mL) and cold hexane ( -

Recrystallization: Recrystallize from Ethanol/Acetonitrile (1:1) to yield colorless needles.

Yield Expectation: 75–85%. Characterization:

-

NMR (400 MHz,

-

MS (ESI):

274.0/276.0

Part 3: Coordination Chemistry (Protocols)

BPBI-Br acts as a neutral N^N chelate. The coordination occurs via the pyridine nitrogen and the benzimidazole imine nitrogen (N3) , forming a stable 5-membered metallacycle.

Visualizing the Coordination Workflow

Protocol 2: Synthesis of Cationic Iridium(III) Complex

Target:

This protocol synthesizes a cationic complex where BPBI-Br serves as the ancillary ligand, stabilizing the excited state.

Reagents:

-

Dimer:

(0.5 mmol) — Standard precursor. -

Ligand: BPBI-Br (1.1 mmol).

-

Solvent: Dichloromethane (DCM) / Methanol (2:1).

-

Counter-ion source: Ammonium hexafluorophosphate (

).

Step-by-Step:

-

Cleavage: Suspend the iridium dimer (0.5 mmol) and BPBI-Br (1.1 mmol) in DCM/MeOH (30 mL).

-

Reflux: Heat to reflux (

) for 6 hours under Argon. The suspension will clear as the cationic species forms, turning bright yellow/orange. -

Ion Exchange: Cool to RT. Add solid

(5.0 mmol, excess) and stir for 30 mins. -

Isolation: Evaporate solvents to near dryness. Add water (50 mL) to precipitate the crude complex. Filter and wash with water and diethyl ether.

-

Purification: Flash chromatography on Silica (DCM:MeOH 95:5).

Critical Note on Isomers: The 6-bromo group induces significant steric bulk. In octahedral geometries, this may favor one isomer over another or distort the N-Ir-N bite angle. The Br atom will point away from the bulky phenylpyridine ligands to minimize steric clash.

Protocol 3: Synthesis of Platinum(II) Complex

Target:

Reagents:

- (1.0 mmol).

-

BPBI-Br (1.0 mmol).

-

Solvent: DMSO or Acetonitrile/Water.

Step-by-Step:

-

Dissolve

in -

Dissolve BPBI-Br in hot Acetonitrile (10 mL).

-

Mix solutions and reflux for 12 hours. A yellow/orange precipitate forms.

-

Filter, wash with water, ethanol, and ether. Dry in vacuo.

Part 4: Data Analysis & Validation

The following table summarizes expected analytical signatures for the ligand and its complexes.

| Feature | Free Ligand (BPBI-Br) | Ir(III) Complex | Validation Logic |

| Downfield shift due to | |||

| Significant downfield shift confirms N3 coordination. | |||

| IR ( | Shift to lower wavenumber indicates back-bonding/coordination. | ||

| Emission ( | ~380 nm (Fluorescence) | ~520–550 nm (Phosphorescence) | Metal-to-Ligand Charge Transfer (MLCT) induction. |

Part 5: Advanced Application - The "Halogen Handle"

The 6-bromo group is not merely structural; it is a functional handle. A common strategy in advanced material design is Post-Complexation Functionalization .

Why functionalize after complexation? Synthesizing a complex with a massive ligand (e.g., carbazole-BPBI) is difficult due to solubility and steric hindrance during coordination. It is often higher yielding to coordinate the smaller BPBI-Br first, then perform a Suzuki coupling on the intact complex.

Protocol:

-

Dissolve

in 1,4-dioxane/water. -

Add Aryl-Boronic acid (1.5 eq),

(5 mol%), and -

Heat to 80°C for 4 hours.

-

The Br is replaced by the aryl group, extending the conjugation and altering the emission color (Red-shift) without decomposing the metal center.

References

-

Synthesis of Benzimidazole Derivatives

-

Pyridyl-Benzimidazole Ligands in Iridium Complexes

-

Coordination Modes of N,N-Ligands

-

Biological Activity of Benzimidazole Metal Complexes

Sources

- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

Application Note: Suzuki-Miyaura Coupling of 1-(6-bromo-2-pyridinyl)benzimidazole

This Application Note is designed for research scientists and process chemists optimizing the synthesis of 1-(6-aryl-2-pyridinyl)benzimidazoles. It addresses the specific electronic and chelating challenges posed by the 1-(6-bromo-2-pyridinyl)benzimidazole scaffold.

Abstract & Strategic Analysis

The substrate 1-(6-bromo-2-pyridinyl)benzimidazole (1) represents a privileged scaffold in medicinal chemistry (kinase inhibitors) and materials science (OLED host materials). However, it presents a unique synthetic challenge compared to standard aryl halides: Competitive Chelation .

The "Chelation Trap"

Unlike simple bromopyridines, substrate (1) possesses a benzimidazole nitrogen (

Strategic Solution: To overcome this, the protocol utilizes sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or strongly biting bidentate ligands (e.g., dppf) that out-compete the substrate for metal coordination while facilitating oxidative addition into the electron-deficient C–Br bond.

Optimization Matrix: Reaction Conditions

The following matrix summarizes three distinct protocols tailored to the difficulty of the coupling partner (boronic acid).

| Parameter | Method A: Standard (High Throughput) | Method B: Sterically Demanding | Method C: "Difficult" Heteroaryls |

| Target Scope | Phenyl, p-Tolyl, electron-rich aryls | Ortho-substituted aryls, Naphthyl | 2-Pyridyl, 5-Pyrimidyl, electron-poor |

| Catalyst | Pd(dppf)Cl₂·DCM | Pd(OAc)₂ + SPhos | XPhos Pd G3 (Precatalyst) |

| Loading | 3 - 5 mol% | 2 mol% Pd / 4 mol% Ligand | 1 - 3 mol% |

| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ (3.0 equiv) |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) | THF / Water (4:1) |

| Temp/Time | 90°C / 4–6 h | 100°C / 12–16 h | 60–80°C / 2–4 h |

| Atmosphere | Nitrogen (Balloon) | Argon (Schlenk) | Argon (Schlenk) |

Technical Rationale

-

Pd(dppf)Cl₂: The large bite angle of dppf resists displacement by the substrate's nitrogen atoms. Excellent for general library synthesis.

-

SPhos/XPhos: These Buchwald ligands provide an electron-rich Pd center (facilitating oxidative addition into the Pyridine-Br bond) and extreme steric bulk (preventing N-N chelation from the substrate).

-

Base Choice: Cs₂CO₃ is preferred over Na₂CO₃ for its higher solubility in organic/aqueous interfaces, crucial for heterocyclic substrates that may precipitate in purely aqueous phases.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific "Chelation Trap" this protocol avoids.

Figure 1: Catalytic cycle highlighting the competitive chelation pathway (Red) vs. the productive pathway enabled by bulky ligands (Green).

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 1-(6-phenyl-2-pyridinyl)benzimidazole on a 1.0 mmol scale.

Materials

-

1-(6-bromo-2-pyridinyl)benzimidazole: 273 mg (1.0 mmol)

-

Phenylboronic acid: 146 mg (1.2 mmol)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)

-

Cesium Carbonate (Cs₂CO₃): 652 mg (2.0 mmol)

-

1,4-Dioxane (Anhydrous): 8 mL

-

Deionized Water: 2 mL

Step-by-Step Workflow

-

Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.

-

Charging: Add the heteroaryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to the vial.

-

Degassing (Critical):

-

Add the 1,4-Dioxane and Water.[2]

-

Sparge the mixture with nitrogen gas for 10 minutes (subsurface bubbling). Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly against a positive pressure of nitrogen. Seal the vessel immediately with a Teflon-lined cap.

-

Reaction:

-

Thermal: Heat to 90°C in an oil bath for 4–6 hours.

-

Microwave (Alternative): Heat to 110°C for 30–45 minutes.

-

-

Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (

) should disappear; product is typically more polar ( -

Workup:

-

Purification:

-

Concentrate in vacuo.

-

Flash Chromatography: Silica gel. Gradient 0%

60% EtOAc in Hexanes. -

Tip: Pre-wash the silica column with 1% Triethylamine if the product streaks (common for benzimidazoles).

-

Troubleshooting & Critical Parameters

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method C (XPhos Pd G3). The precatalyst ensures rapid generation of the active species before chelation can occur. |

| Protodeboronation | Boronic Acid Instability | Use Boronic Pinacol Esters instead of acids. Switch base to K₃PO₄ (anhydrous) in Toluene. |

| Homocoupling (Ar-Ar) | Oxygen Presence | Increase degassing time to 20 mins. Ensure solvents are sparged, not just the headspace. |

| Product Streaking on TLC | Interaction with Silica | Add 1% Et₃N or 1% NH₄OH to the eluent. Use Alumina (Neutral) stationary phase if necessary. |

References

-

Karuvalam, R. P., et al. (2019).[5] "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles." Arkivoc, 2019(vi), 431-445.[6]

-